molecular formula C6H5BrN2O B166501 N-(4-Bromopyridin-2-yl)formamide CAS No. 1352318-23-0

N-(4-Bromopyridin-2-yl)formamide

Cat. No. B166501
M. Wt: 201.02 g/mol
InChI Key: PAZFPUXRQBBFPZ-UHFFFAOYSA-N
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Description

“N-(4-Bromopyridin-2-yl)formamide” is a chemical compound with the CAS number 1352318-23-0 . It has a molecular weight of 201.02 and its IUPAC name is 4-bromo-2-pyridinylformamide .


Synthesis Analysis

N-(pyridin-2-yl)amides, including N-(4-Bromopyridin-2-yl)formamide, can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of N-(pyridin-2-yl)amides occurs in toluene via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The linear formula of “N-(4-Bromopyridin-2-yl)formamide” is C6H5BrN2O . The InChI code for this compound is 1S/C6H5BrN2O/c7-5-1-2-8-6(3-5)9-4-10/h1-4H, (H,8,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Bromopyridin-2-yl)formamide” include a predicted boiling point of 376.4±27.0 °C and a predicted density of 1.738±0.06 g/cm3 .

Scientific Research Applications

Chemodivergent Synthesis of N-(pyridin-2-yl)amides

Specific Scientific Field

Organic Chemistry

Summary of the Application

“N-(4-Bromopyridin-2-yl)formamide” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .

Methods of Application or Experimental Procedures

N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free reaction conditions . On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .

Results or Outcomes

The versatile 3-bromoimidazopyridines could be further transferred to other skeletons . This method provides a new approach to synthesize these two kinds of structures respectively from the same starting materials .

properties

IUPAC Name

N-(4-bromopyridin-2-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-5-1-2-8-6(3-5)9-4-10/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZFPUXRQBBFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572393
Record name N-(4-Bromopyridin-2-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromopyridin-2-yl)formamide

CAS RN

1352318-23-0
Record name N-(4-Bromo-2-pyridinyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromopyridin-2-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G van der Heijden - core.ac.uk
In today’s world, the life expectancy of people continues to rise as a result of improved healthcare. However, the production of pharmaceuticals is very expensive and goes hand in hand …
Number of citations: 0 core.ac.uk

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